molecular formula C18H17N3OS2 B3476760 2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one

2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one

Cat. No.: B3476760
M. Wt: 355.5 g/mol
InChI Key: SBNKTCAARYJHQR-UHFFFAOYSA-N
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Description

2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thiophene ring fused to a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

2-(6-Phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-1-pyrrolidinylethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-16(21-8-4-5-9-21)11-23-17-14-10-15(13-6-2-1-3-7-13)24-18(14)20-12-19-17/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNKTCAARYJHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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